2-Chloro-5-aminophenol
Overview
Description
2-Chloro-5-aminophenol, also known as this compound, is a useful research compound. Its molecular formula is C6H6ClNO and its molecular weight is 143.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Energy and Materials Recycling : 2-Chloro-5-aminophenol, similar to electron-shuttling mediators like 2-aminophenol, can enhance reductive decolorization and bioelectricity generation in dye-bearing microbial fuel cells, which is valuable for energy and materials recycling (Chen et al., 2013).
Anticancer Activity : Derivatives of this compound, like 4-chloro-2-[5-(diethylamino)-2-hydroxybenzylidene]amino-phenol, have been found to exhibit moderate in vitro anticancer activity against HeLa cells (Abbas et al., 2020).
Quality Control in Pharmaceuticals : The compound is used in spectrofluorimetric methods for determining impurities, such as in the quality control of chlordiazepoxide hydrochloride (Szekelhidi et al., 1989).
Wastewater Treatment : It's involved in the degradation of pollutants in wastewater treatment processes. Techniques like hydrodynamic cavitation, UV photolysis, and ozonation have been effective in degrading this compound for water purification (Barik & Gogate, 2016).
Bioremediation : Certain bacterial strains, like Arthrobacter sp. SPG, can degrade this compound, indicating its potential use in bioremediation of contaminated sites (Arora et al., 2014).
Chemical Synthesis and Analysis : This compound is used in the synthesis of various chemicals and in analytical processes, such as the synthesis of benzoxazoles (Mayo et al., 2014).
Antimicrobial and Antidiabetic Applications : 4-Aminophenol derivatives, which are structurally similar to this compound, show broad-spectrum antimicrobial and antidiabetic activities, suggesting potential pharmaceutical and food additive uses (Rafique et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that chlorophenols and their derivatives, including 2-chloro-5-aminophenol, are used in the manufacture of dyes, drugs, pesticides, and other industrial products .
Mode of Action
For instance, they can participate in condensation reactions with other compounds to form complex structures .
Biochemical Pathways
This compound is part of the degradation pathway of 4-chloronitrobenzene . It can be synthesized from 2-chloro-5-nitrophenol via reduction . It can also be obtained from 1-chloro-4-nitrobenzene by using a bacterial strain LW1 .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant .
Result of Action
It’s known that chlorophenols and their derivatives are highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store the compound under inert gas (nitrogen or Argon) at 2–8 °C . It’s also known that the compound is light-sensitive .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-aminophenol is involved in various biochemical reactions. It is part of the degradation pathway of 4-chloronitrobenzene . The degradation of this compound involves enzymes such as chloronitrobenzene nitroreductase (CnbA) and hydroxylaminobenzene mutase (CnbB) . These enzymes interact with this compound to catalyze its conversion into other compounds .
Cellular Effects
It is known that chlorophenols, a group that includes this compound, are highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes such as chloronitrobenzene nitroreductase and hydroxylaminobenzene mutase . These enzymes catalyze the conversion of 4-chloronitrobenzene to this compound .
Temporal Effects in Laboratory Settings
It is known that the compound is part of the degradation pathway of 4-chloronitrobenzene .
Metabolic Pathways
This compound is part of the degradation pathway of 4-chloronitrobenzene . This pathway involves the action of enzymes such as chloronitrobenzene nitroreductase and hydroxylaminobenzene mutase .
Properties
IUPAC Name |
5-amino-2-chlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCNCRWPXOTDDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073369 | |
Record name | Phenol, 5-amino-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6358-06-1 | |
Record name | 5-Amino-2-chlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6358-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 5-amino-2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 5-amino-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2-chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-chloro-5-aminophenol in organic synthesis?
A1: this compound serves as a crucial building block in synthesizing various heterocyclic compounds with biological activities []. Its reactivity stems from the presence of both an amino group and a hydroxyl group, enabling its participation in diverse reactions like etherification and acylation.
Q2: Can you elaborate on the synthetic route for Fluazuron involving this compound?
A2: A recent study [] details an efficient three-step synthesis of Fluazuron, an insect growth regulator, using this compound. The synthesis begins with a Williamson etherification reaction. This compound reacts with 2,3-dichloro-5-(trifluoromethyl)pyridine in the presence of potassium carbonate and a phase transfer catalyst within DMF solvent. This forms an ether intermediate. Separately, 2,6-difluorbenzamide reacts with oxalyl chloride to yield an isocyanate intermediate. Finally, the ether intermediate undergoes acylation with the isocyanate intermediate, facilitated by TEDA (Triethylenediamine), to produce Fluazuron with a remarkable overall yield of 90.3%. This synthetic pathway highlights the versatility of this compound in constructing complex molecules with potential applications in agriculture and pest control.
Q3: Are there other applications of this compound derivatives besides Fluazuron synthesis?
A3: Yes, a study [] explored the use of a this compound derivative, specifically a guanine azo ligand synthesized from this compound, in the preparation of Cu(II) and Ag(I) complexes. These complexes demonstrated noteworthy antimicrobial and antioxidant properties. This highlights the potential of this compound derivatives in developing new materials with biological applications, particularly in addressing antimicrobial resistance and oxidative stress.
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